molecular formula C18H17N3O3 B3493651 N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B3493651
M. Wt: 323.3 g/mol
InChI Key: HFELNNRHTDRBNR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:

  • Formation of 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles under acidic or basic conditions. For instance, phenylacetic acid hydrazide can react with benzonitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

  • Amidation Reaction: : The oxadiazole derivative is then subjected to an amidation reaction with 4-methoxyphenylpropanoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with oxadiazole derivatives.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Agricultural Chemistry: It may be used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to inhibition or modulation of biological pathways. For instance, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide
  • N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
  • N-(4-methoxyphenyl)-3-(3-phenyl-1,3,4-oxadiazol-5-yl)propanamide

Uniqueness

N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the methoxy group on the phenyl ring. This unique structure can lead to distinct biological activities and physicochemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-7-14(8-10-15)19-16(22)11-12-17-20-18(21-24-17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFELNNRHTDRBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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